2',6'-Difluoro-3'-nitrophenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of chloro, difluoro, and nitro functional groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one typically involves the reaction of 2,6-difluoro-3-nitrobenzene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the nitrobenzene derivative with chloroacetyl chloride, leading to the formation of the ethanone compound.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-chloro-1-(2,6-difluoro-3-aminophenyl)ethan-1-one.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows the compound to act as an electron acceptor, potentially inhibiting enzyme activity by forming covalent bonds with active site residues. The chloro and difluoro groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(2,6-difluoro-4-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,5-difluoro-3-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,6-dichloro-3-nitrophenyl)ethan-1-one
Uniqueness
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the chloro, difluoro, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4ClF2NO3 |
---|---|
Molecular Weight |
235.57 g/mol |
IUPAC Name |
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
InChI Key |
KALRSCLVKUXRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.